molecular formula C18H16ClN3O3 B2862974 (2-Chlorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1172988-90-7

(2-Chlorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2862974
CAS No.: 1172988-90-7
M. Wt: 357.79
InChI Key: IPCPPUHAKIIMHI-UHFFFAOYSA-N
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Description

The compound “(2-Chlorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a furan ring, an oxadiazole ring, and a piperidine ring . These groups are common in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The presence of the chlorophenyl, furan, oxadiazole, and piperidine groups would likely contribute to its overall shape, polarity, and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like oxidation, nitration, and substitution . The specific reactions would depend on the conditions and the presence of other reactants .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. Properties like solubility, melting point, and boiling point would be determined by factors like polarity and molecular weight .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to (2-Chlorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have been synthesized and evaluated for their potential as anti-inflammatory and antibacterial agents. Notably, microwave-assisted synthesis methods have demonstrated efficiency, yielding compounds with promising anti-inflammatory and antibacterial activities. These compounds, characterized by spectral data, have shown potent activity in both in vivo and in vitro settings, highlighting their potential as templates for developing new therapeutic agents (Ravula et al., 2016).

Structural and Optical Studies

Research into compounds structurally similar to this compound has provided insights into their thermal, optical, and structural properties. Such compounds exhibit stable crystal structures with interesting hydrogen bond patterns and interactions, contributing to their potential applications in material science and drug design (Karthik et al., 2021).

Antimicrobial and Anticancer Properties

Several derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties, displaying significant activity against pathogenic strains and cancer cell lines. The synthesis of these compounds involves innovative approaches, including the combination of heterocyclic moieties like oxazole and pyrazoline, indicating a promising direction for the development of new pharmacological agents (Katariya et al., 2021).

Photochemical Reactions and Synthesis

The photochemical behavior of compounds incorporating 1,3,4-oxadiazoles and furan units has been studied, leading to novel synthetic pathways for creating potentially bioactive molecules. These studies reveal the versatility of these compounds in chemical reactions, offering a methodological basis for synthesizing complex structures with potential biological activity (Tsuge et al., 1973).

Corrosion Inhibition

Research into organic inhibitors, including those structurally related to this compound, has shown promising results in corrosion inhibition of mild steel in acidic media. These studies suggest the potential of such compounds in industrial applications, providing a protective layer against corrosion and extending the lifespan of metal structures (Singaravelu et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through experimental studies. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include testing its bioactivity, studying its mechanism of action, and optimizing its synthesis .

Properties

IUPAC Name

(2-chlorophenyl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c19-14-5-2-1-4-13(14)18(23)22-9-7-12(8-10-22)16-20-21-17(25-16)15-6-3-11-24-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCPPUHAKIIMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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